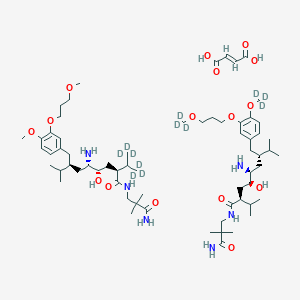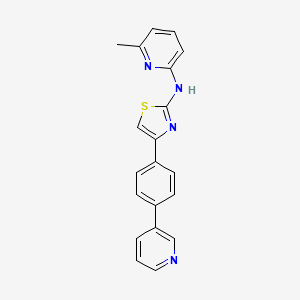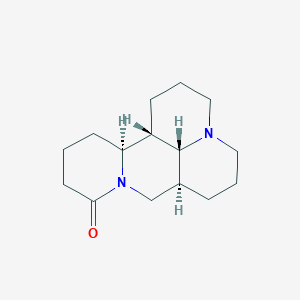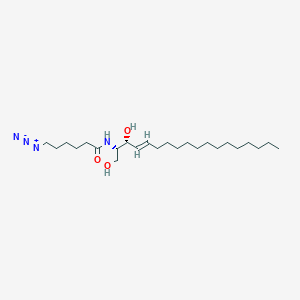
N-(6-azidohexanoyl)-D-erythro-sphingosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-azidohexanoyl)-D-erythro-sphingosine is a synthetic compound that combines a sphingosine backbone with an azidohexanoyl group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The azido group (-N3) is particularly notable for its reactivity, making the compound useful in click chemistry and other bioorthogonal reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-azidohexanoyl)-D-erythro-sphingosine typically involves the modification of sphingosine with 6-azidohexanoic acid. The process begins with the activation of 6-azidohexanoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid is then reacted with sphingosine under mild conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
N-(6-azidohexanoyl)-D-erythro-sphingosine undergoes various chemical reactions, primarily driven by the azido group. These reactions include:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper (I) catalysts, such as copper (I) bromide or copper (I) sulfate, are commonly used in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Click Chemistry: Triazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(6-azidohexanoyl)-D-erythro-sphingosine has several applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal labeling and imaging studies to track biological processes.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of functionalized materials and nanotechnology.
作用机制
The mechanism of action of N-(6-azidohexanoyl)-D-erythro-sphingosine is largely dependent on the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link molecules together . In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with native biological processes .
相似化合物的比较
Similar Compounds
6-azidohexanoic acid: A simpler molecule with similar reactivity but lacking the sphingosine backbone.
Azido-fatty acids: Used in similar applications for studying fatty acid metabolism and biosynthesis.
Azido-modified peptides: Employed in click chemistry for the synthesis of peptide-based materials.
Uniqueness
N-(6-azidohexanoyl)-D-erythro-sphingosine is unique due to its combination of a sphingosine backbone and an azidohexanoyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile tool in both research and industrial settings .
属性
分子式 |
C24H46N4O3 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC 名称 |
6-azido-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H46N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23(30)22(21-29)27-24(31)19-16-14-17-20-26-28-25/h15,18,22-23,29-30H,2-14,16-17,19-21H2,1H3,(H,27,31)/b18-15+/t22-,23+/m0/s1 |
InChI 键 |
ZXFVIEGVAJLSBT-PGHYDBKUSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCN=[N+]=[N-])O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)
![[(2S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936867.png)

![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)
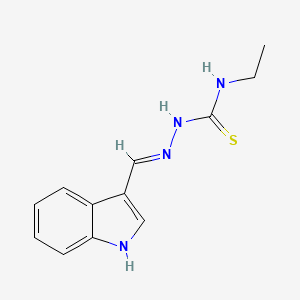

![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)



